molecular formula C17H16N2O B5803118 N-(4-methoxyphenyl)-4-methylquinolin-2-amine CAS No. 67837-41-6

N-(4-methoxyphenyl)-4-methylquinolin-2-amine

Cat. No.: B5803118
CAS No.: 67837-41-6
M. Wt: 264.32 g/mol
InChI Key: OMQXICZOJACACB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-methylquinolin-2-amine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methylquinolin-2-amine typically involves the reaction of 4-methoxyaniline with 4-methylquinoline-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like sodium borohydride (NaBH4). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(4-methoxyphenyl)-4-methylquinolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-quinolinamine
  • N-(4-methoxyphenyl)-4-quinolinamine
  • N-(4-methoxyphenyl)-6-methylquinolin-2-amine

Uniqueness

N-(4-methoxyphenyl)-4-methylquinolin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits higher potency in certain biological assays and has a broader spectrum of applications in scientific research .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-11-17(19-16-6-4-3-5-15(12)16)18-13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQXICZOJACACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355657
Record name N-(4-methoxyphenyl)-4-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

67837-41-6
Record name N-(4-methoxyphenyl)-4-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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